molecular formula C6H11ClO2 B091844 2-(3-Chloropropyl)-1,3-dioxolane CAS No. 16686-11-6

2-(3-Chloropropyl)-1,3-dioxolane

Cat. No.: B091844
CAS No.: 16686-11-6
M. Wt: 150.6 g/mol
InChI Key: ZBPUNVFDQXYNDY-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions The compound this compound is characterized by the presence of a chloropropyl group attached to the dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with 3-chloropropyl chloride in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction can be represented as follows:

1,3-Dioxolane+3-Chloropropyl chlorideBase, RefluxThis compound\text{1,3-Dioxolane} + \text{3-Chloropropyl chloride} \xrightarrow{\text{Base, Reflux}} \text{this compound} 1,3-Dioxolane+3-Chloropropyl chlorideBase, Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or an alcohol.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted dioxolanes where the chlorine atom is replaced by the nucleophile.

    Oxidation: Products include dioxolane oxides or other oxidized derivatives.

    Reduction: Products include 2-(3-Propyl)-1,3-dioxolane.

Scientific Research Applications

2-(3-Chloropropyl)-1,3-dioxolane has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the preparation of functionalized polymers and materials with specific properties.

    Biological Studies: It is used in the study of biological systems and the development of bioactive molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloropropyl)trimethoxysilane
  • (3-Chloropropyl)triethoxysilane
  • (3-Iodopropyl)trimethoxysilane
  • (3-Bromopropyl)trimethoxysilane

Comparison

2-(3-Chloropropyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts specific chemical properties and reactivity. In contrast, compounds like (3-Chloropropyl)trimethoxysilane and (3-Chloropropyl)triethoxysilane contain silane groups, which make them suitable for surface modification and the preparation of silane-based materials. The presence of different halogens (chlorine, iodine, bromine) in similar compounds affects their reactivity and applications in various chemical processes.

Properties

IUPAC Name

2-(3-chloropropyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPUNVFDQXYNDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338934
Record name 2-(3-Chloropropyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16686-11-6
Record name 2-(3-Chloropropyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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